molecular formula C21H22N4O2S B10981137 N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B10981137
M. Wt: 394.5 g/mol
InChI Key: LWHUXANOARBATH-UHFFFAOYSA-N
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Description

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of indole, thiazole, and oxazole rings in its structure suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The thiazole and oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole, thiazole, and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets . These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole ring structure and exhibit similar biological activities.

    Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) and benzothiazole have comparable chemical properties and applications.

    Oxazole Derivatives: Oxazole derivatives such as oxazolone and oxazolidinone are known for their diverse biological activities.

Uniqueness

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the combination of indole, thiazole, and oxazole rings in a single molecule

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C21H22N4O2S/c1-12-15(14(3)27-24-12)9-10-19(26)23-21-22-17(11-28-21)20-13(2)25(4)18-8-6-5-7-16(18)20/h5-8,11H,9-10H2,1-4H3,(H,22,23,26)

InChI Key

LWHUXANOARBATH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)CCC4=C(ON=C4C)C

Origin of Product

United States

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